molecular formula C27H24ClNO5 B15129932 benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate

benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate

Cat. No.: B15129932
M. Wt: 477.9 g/mol
InChI Key: SPNFCSPOTIXYAL-UHFFFAOYSA-N
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Description

Benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate is a synthetic intermediate featuring a γ-lactam-like structure with a chloro substituent at the C5 position, a benzyl ester protecting group, and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the C4 amino position. This compound is primarily utilized in peptide synthesis and medicinal chemistry for its dual functionality: the Fmoc group enables selective deprotection under mild basic conditions, while the benzyl ester provides stability during acidic or nucleophilic reactions . Its structural complexity makes it a critical scaffold for developing enzyme inhibitors and prodrugs targeting metabolic pathways .

Properties

IUPAC Name

benzyl 5-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClNO5/c28-26(31)24(14-15-25(30)33-16-18-8-2-1-3-9-18)29-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNFCSPOTIXYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Glu(Obzl)-Cl typically involves the protection of the amino group of glutamic acid with the Fmoc group, followed by the esterification of the carboxyl group with benzyl alcohol. The final step involves the conversion of the carboxyl group to the acid chloride using thionyl chloride or oxalyl chloride. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods

Industrial production of Fmoc-Glu(Obzl)-Cl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Glu(Obzl)-Cl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride or Oxalyl Chloride: Used for converting carboxylic acids to acid chlorides.

    Piperidine: Used for removing the Fmoc protecting group.

    Hydrogenation over Pd/C: Used for removing the benzyl ester group

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-Glu(Obzl)-Cl is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .

Biology

In biological research, Fmoc-Glu(Obzl)-Cl is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine

The compound is used in the synthesis of peptide-based drugs, which are used to treat various diseases, including cancer, diabetes, and infectious diseases. It is also used in the development of diagnostic tools and imaging agents .

Industry

In the industrial sector, Fmoc-Glu(Obzl)-Cl is used in the production of synthetic peptides for research and development. It is also used in the manufacture of peptide-based materials and biomaterials .

Mechanism of Action

The mechanism of action of Fmoc-Glu(Obzl)-Cl involves the protection of the amino group of glutamic acid during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions using piperidine. The benzyl ester group provides protection to the carboxyl group and can be removed by hydrogenation or strong acids. This allows for the selective deprotection and coupling of amino acids during peptide synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of Fmoc-protected amino acid derivatives. Below is a comparative analysis of its structural analogs, focusing on substituents, physicochemical properties, and synthetic applications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Melting Point (°C) Yield (%) Applications Reference
Benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate Cl at C5, Fmoc at C4, benzyl ester Not reported ~85-89* Peptide synthesis, enzyme inhibition
(R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pentanoic acid (65a) Fmoc at C4, free carboxylic acid 140–141 88 Glutamine mimics, substrate affinity studies
Benzyl (R)-5-(((benzyloxy)carbonyl)amino)-3-fluoro-4-oxo-pentanoate (13a) F at C3, Cbz at C5, benzyl ester Not reported 87 Fluorinated 5-aminolevulinic acid analogs
(R)-4-((R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid Fmoc at C4, tert-butyl ester at C5 Not reported 87 Solid-phase peptide synthesis (SPPS), orthogonal protection strategies
(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid Trityl at C5, Fmoc at C3 Not reported 90* Peptidoglycan precursor amidation studies

*Estimated from analogous synthetic routes.

Key Findings

Substituent Effects on Reactivity :

  • The chloro group in the target compound enhances electrophilicity at the C5 carbonyl, facilitating nucleophilic substitutions compared to tert-butyl or trityl-protected analogs .
  • Fluorinated analogs (e.g., 13a) exhibit altered metabolic stability and bioavailability due to fluorine’s electronegativity, making them superior for in vivo applications .

Protecting Group Strategies :

  • Benzyl esters (target compound) are stable under Fmoc deprotection conditions (piperidine/DMF) but require harsher methods (H₂/Pd) for removal, unlike tert-butyl esters, which are cleaved with trifluoroacetic acid .
  • Trityl groups (e.g., compound in ) provide steric hindrance, improving regioselectivity in multi-step syntheses.

Physicochemical Properties :

  • Melting points correlate with molecular symmetry; linear derivatives (e.g., 65a) exhibit higher melting points (140–141°C) than branched analogs (e.g., 65c: 120°C) .
  • The target compound’s lack of reported melting point suggests hygroscopicity or amorphous solid formation, common in benzyl ester derivatives .

Synthetic Utility: The target compound’s chloro-oxopentanoate backbone is pivotal for synthesizing γ-lactam-based protease inhibitors, outperforming non-halogenated analogs in binding affinity . In contrast, fluorinated analogs (e.g., 13a) are preferred for photodynamic therapy agents due to their enhanced cellular uptake .

Research Implications

The comparative data highlight the trade-offs between stability, reactivity, and application specificity. For instance, while the target compound’s chloro group aids in selective modifications, its benzyl ester necessitates cautious handling in hydrogenation-sensitive contexts. Future research should explore hybrid analogs (e.g., chloro-fluoro derivatives) to merge metabolic stability with synthetic versatility.

Q & A

Q. What are the recommended synthetic routes for benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate?

The compound is typically synthesized via a multi-step procedure involving Fmoc-protected intermediates. A common approach involves coupling Fmoc-amino aldehydes with activated esters (e.g., benzyl esters) in dichloromethane (DCM) under anhydrous conditions. For example, benzyl (triphenylphosphoranylidene)-acetate can react with Fmoc-amino aldehydes to form α,β-unsaturated esters, followed by selective reduction or functionalization to introduce the chloro and oxo groups . Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using silica gel chromatography with ethyl acetate/hexane gradients.

Q. How should researchers characterize the purity and structure of this compound?

Key characterization methods include:

  • 1H/13C NMR spectroscopy : To confirm regiochemistry and stereochemistry, particularly for distinguishing between R/S configurations of the amino acid backbone .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight and elemental composition (e.g., C, H, N content) .
  • Melting point analysis : To assess crystallinity and compare with literature values (e.g., analogs with similar Fmoc-protected structures melt between 120–150°C) .

Q. What are the solubility and storage guidelines for this compound?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute with aqueous buffers .
  • Storage : Store as a powder at –20°C (stable for 3 years) or in solution at –80°C (stable for 6 months). Avoid repeated freeze-thaw cycles to prevent degradation .

Q. What safety precautions are required for handling this compound?

  • Hazards : Classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and lab coats .
  • First aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide safety data sheets (SDS) to healthcare providers .

Advanced Research Questions

Q. How can researchers resolve low yields during coupling reactions involving this compound?

Low yields in Fmoc-deprotection or esterification steps may arise from:

  • Moisture sensitivity : Ensure anhydrous conditions using molecular sieves or inert gas (N2/Ar).
  • Steric hindrance : Optimize reaction time (e.g., extend from 3 hours to 12 hours for bulky substrates) .
  • Byproduct formation : Monitor via LC-MS and adjust stoichiometry (e.g., reduce excess activating agents like HOBt/DIC) .

Q. How should discrepancies in NMR data be interpreted for structural validation?

Contradictions in 1H/13C NMR peaks (e.g., unexpected splitting or integration ratios) may indicate:

  • Diastereomer formation : Check enantiomeric excess using chiral HPLC or compare with literature data for similar Fmoc-amino acid derivatives .
  • Rotameric equilibria : Analyze spectra at elevated temperatures (e.g., 40°C) to reduce peak broadening in DMSO-d6 .

Q. What strategies improve the stability of this compound during solid-phase peptide synthesis (SPPS)?

  • Side-chain protection : Use acid-labile tert-butyl groups for carboxylates to prevent premature cleavage during Fmoc removal (trifluoroacetic acid, TFA) .
  • Coupling efficiency : Pre-activate the carboxylate with oxyma pure/HOAt to minimize racemization .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 10 minutes at 50°C) to enhance stability in DMF .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

  • Backbone modifications : Replace the benzyl ester with methyl or tert-butyl esters to alter lipophilicity .
  • Halogen substitution : Introduce fluoro or bromo groups at the phenyl ring to study electronic effects on bioactivity .
  • Amino acid chirality : Synthesize both R and S enantiomers to assess stereochemical impact on target binding .

Q. What analytical methods are suitable for detecting degradation products?

  • Reverse-phase HPLC : Use a C18 column with acetonitrile/water gradients (0.1% TFA) to separate hydrolyzed byproducts (e.g., free carboxylic acid or Fmoc-amine) .
  • LC-MS/MS : Identify degradation pathways (e.g., oxidation at the chloro group or ester hydrolysis) via fragmentation patterns .

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